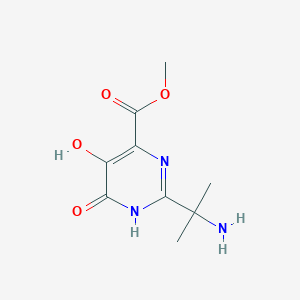

Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate

描述

Methyl 2-(1-amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate is a pyrimidine derivative characterized by a central dihydroxypyrimidine ring substituted with a methyl carboxylate group at position 4 and a 1-amino-1-methylethyl (aminoisopropyl) group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine-based molecules, which often exhibit antiviral, antibacterial, or enzyme-inhibitory properties .

Synthesis: The compound can be synthesized via a cyclocondensation reaction between benzyl (1-cyano-1-methylethyl)carbamate and dimethyl acetylenedicarboxylate in xylene at 407 K for 10 hours, followed by precipitation and purification . The reaction yields the dihydroxy derivative, though discrepancies in nomenclature (e.g., "5-hydroxy-6-methoxy" vs.

属性

IUPAC Name |

methyl 2-(2-aminopropan-2-yl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-9(2,10)8-11-4(7(15)16-3)5(13)6(14)12-8/h13H,10H2,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMWYSJIFLYALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=C(C(=O)N1)O)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Strategy and Pathway

The synthesis generally begins with the construction of the pyrimidine core, followed by functionalization to introduce hydroxyl, amino, and ester groups. A typical route involves:

- Formation of the pyrimidine ring via condensation reactions involving suitable precursors such as β-dicarbonyl compounds and urea derivatives.

- Introduction of hydroxyl groups at positions 5 and 6 through hydroxylation or oxidation strategies.

- Installation of the amino group at the 1-position, often via nucleophilic substitution or amination reactions.

- Esterification to attach the methyl ester at the 4-position, typically through methylation of the carboxylic acid intermediate.

Reaction Conditions

- Temperature: Ranges from room temperature to reflux conditions depending on the step.

- Solvents: Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.

- Catalysts: Acidic or basic catalysts are used to facilitate ring closure and functional group transformations.

- Purification: Techniques such as recrystallization, chromatography, and distillation are employed to isolate high-purity products.

Research Findings

The multi-step synthesis has been optimized to maximize yield and purity, with particular attention to controlling regioselectivity during hydroxylation and amino substitution steps. The process is scalable but requires careful control of reaction parameters to prevent side reactions and degradation.

Biocatalytic and Microbial Methods

Microbial Transformation

Recent advances include enzymatic and microbial methods, which offer greener and more economical alternatives:

- Microorganisms Used: Strains such as Rhodococcus rhodochrous, Rhodococcus sp. 5-6, and Rhodococcus equi have been employed for biotransformation processes.

- Process Overview: These microbes catalyze the conversion of simpler precursors, such as malonic acid derivatives, into the target compound through oxidation, reduction, and amination reactions.

Reaction Conditions

- Microbial Cultures: Immobilized or free microbial cells.

- Temperature: Typically between 25°C and 37°C.

- pH: Maintained around neutral to slightly alkaline (pH 7–8).

- Media: Nutrient-rich media supplemented with specific substrates like cyanoacetates or nitriles.

Advantages and Findings

- The microbial process is more sustainable and cost-effective.

- It allows for regioselective functionalization under mild conditions.

- The process can be optimized by genetic modification of microbial strains to enhance yield and specificity.

Patent Insights

A patented process involves initial microbial conversion of cyanoacetates to malonic acid derivatives, followed by chemical cyclization to form the dihydroxypyrimidine core, with the use of specific Rhodococcus strains to improve yield and purity.

Chemical Synthesis of Analogues and Derivatives

Synthetic Route for Derivatives

- The synthesis of analogs such as methyl esters, acids, and amides involves initial amidoxime formation from carbonitriles, followed by Michael addition with dimethylacetylenedicarboxylate.

- Subsequent Claisen rearrangement under microwave irradiation yields dihydroxypyrimidine methyl esters.

- Final steps include saponification (to acids) or amidation (to amides) under basic conditions.

Reaction Conditions

- Microwave irradiation: Accelerates the Claisen rearrangement.

- Bases: Lithium hydroxide (LiOH) for saponification.

- Reagents: Dimethylacetylenedicarboxylate, amidoximes, and carboxamides.

Research Findings

This method allows rapid synthesis of a library of analogs, facilitating structure-activity relationship studies. The process is efficient, with high yields and purity, and adaptable for large-scale synthesis.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Multi-step Organic Synthesis | Precursors: β-dicarbonyl, urea derivatives; reflux; catalysts | High control over structure; scalable | Time-consuming; requires multiple purification steps |

| Microbial Biotransformation | Rhodococcus strains; neutral pH; 25-37°C; nutrient media | Eco-friendly; regioselective; mild conditions | Biological variability; longer reaction times |

| Microwave-assisted Synthesis | Amidoximes + dimethylacetylenedicarboxylate; microwave; base | Rapid; high yield; suitable for analog library | Equipment cost; optimization needed |

化学反应分析

Types of Reactions

Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

科学研究应用

Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate is a complex organic compound featuring a pyrimidine ring structure. It has potential applications across chemistry, biology, and medicine because it contains both amino and hydroxyl groups, making it a versatile molecule for chemical reactions and applications.

Overview

Description

this compound is notable for its potential applications in chemistry, biology, and medicine. The presence of amino and hydroxyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Basic Information

The compound is also known as this compound . It has the molecular formula and a molecular weight of 227.22 . The CAS number is 1706451-63-9 .

Chemical Reactions

Types of Reactions

this compound can undergo oxidation, reduction, and substitution reactions. The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes. The compound can be reduced to form different derivatives with altered functional groups. The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

作用机制

The mechanism of action of Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

相似化合物的比较

Key Structural Differences

The compound is compared to three analogues with modified substituents (Table 1):

Table 1: Structural Comparison of Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate and Analogues

Functional Implications

- Amino Group Protection: The benzyloxycarbonyl (Cbz)-protected analogue (Table 1, Row 2) exhibits improved stability under acidic conditions compared to the free amino compound but suffers from reduced aqueous solubility due to the hydrophobic benzyl group .

- Carboxylate vs. Carboxamide : Replacement of the methyl carboxylate with a 4-fluorobenzyl carboxamide (Table 1, Row 3) enhances membrane permeability, making the compound more suitable for targeting intracellular enzymes .

Pharmacological and Physicochemical Properties

- Solubility : The dihydroxy groups in the parent compound confer high polarity, limiting blood-brain barrier penetration but favoring renal excretion.

- Stability : The Cbz-protected analogue is less prone to oxidative degradation but requires deprotection for activation in vivo .

生物活性

Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate, a pyrimidine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features an amino group and multiple hydroxyl groups, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 227.25 g/mol. The presence of functional groups such as hydroxyl (-OH) and amino (-NH) enhances its solubility and potential for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 227.25 g/mol |

| CAS Number | 1706451-63-9 |

This compound exhibits biological activity primarily through its interaction with enzymes and receptors in various metabolic pathways. The hydroxyl groups facilitate hydrogen bonding, enhancing the compound's affinity for specific biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to pyrimidine metabolism.

- Antiviral Activity : Research indicates that compounds with similar structures can modulate immune responses, potentially enhancing antiviral defenses by stimulating interferon production .

Case Studies and Research Findings

- Antiviral Properties : A study demonstrated that pyrimidine derivatives could enhance the production of type I and type III interferons in response to viral infections. This suggests that this compound may also exhibit similar properties by modulating immune responses .

- Metabolic Pathways : Research has shown that the compound can influence pyrimidine biosynthesis pathways, which are crucial for nucleic acid synthesis. Inhibition of these pathways can lead to reduced cell proliferation in certain cancer types .

- Chemical Reactions : The compound undergoes various chemical transformations, such as oxidation and substitution reactions, which can yield biologically active derivatives. These derivatives may possess enhanced or modified biological activities.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-hydroxypyrimidine | Lacks carboxylate and methyl groups | Moderate enzyme inhibition |

| 5,6-Dihydroxypyrimidine | Lacks amino and carboxylate groups | Limited antiviral activity |

| Methyl 2-(1-Amino-1-methylethyl)-5-hydroxypyrimidine-4-carboxylate | One less hydroxyl group | Enhanced enzyme inhibition |

This table illustrates that while similar compounds exist, the unique combination of functional groups in this compound enhances its potential for diverse biological activities.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate, and what analytical methods are essential for confirming its purity and structure?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including condensation of pyrimidine precursors with methyl esters and subsequent functionalization of the 1-amino-1-methylethyl group. Key steps involve protecting the dihydroxy groups to prevent oxidation during synthesis. Purification is achieved through recrystallization or column chromatography. Analytical confirmation requires:

- NMR spectroscopy (1H, 13C, DEPT) to verify substituent positions and stereochemistry.

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray crystallography for unambiguous structural determination, using programs like SHELXL for refinement .

- Data Table :

| Reaction Step | Yield (%) | Purity (HPLC) | Key Spectral Data (NMR δ, ppm) |

|---|---|---|---|

| Initial condensation | 65 | 92% | 8.2 (s, 1H, pyrimidine-H) |

| Final esterification | 78 | 95% | 3.9 (s, 3H, COOCH3) |

Q. How can researchers resolve tautomeric or stereochemical ambiguities in the structure of this compound?

- Methodological Answer : The dihydroxypyrimidine core may exhibit keto-enol tautomerism, which can be resolved via:

- Variable-temperature NMR to observe tautomeric equilibria.

- X-ray crystallography with SHELX refinement to lock the structure in a single tautomeric state .

- Computational modeling (DFT calculations) to compare energy profiles of possible tautomers.

Q. What spectroscopic techniques are critical for characterizing the dihydroxypyrimidine core and its substituents?

- Methodological Answer :

- IR spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches.

- 2D NMR (COSY, HSQC) resolves coupling between the 1-amino-1-methylethyl group and the pyrimidine ring.

- UV-Vis spectroscopy assesses conjugation effects, with λmax typically near 260–280 nm for dihydroxypyrimidines.

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthetic yield of this compound under varying catalytic or solvent conditions?

- Methodological Answer :

- Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading).

- In-situ monitoring via HPLC or FTIR to track intermediate formation.

- Green chemistry approaches (e.g., water/organic biphasic systems) to enhance solubility of polar intermediates.

- Data Table :

| Solvent System | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF/H2O | Pd/C | 80 | 72 | 89 |

| THF/EtOH | NiCl2 | 60 | 65 | 93 |

Q. How can contradictory data regarding the compound's biological activity across different studies be systematically analyzed?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). Address this via:

- Meta-analysis of dose-response curves and IC50 values across studies.

- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Structural-activity relationship (SAR) modeling to isolate substituent effects, referencing GPCR ligand studies in pyrimidine derivatives .

Q. What experimental approaches are used to investigate the compound's interactions with biological targets such as GPCRs or enzymes?

- Methodological Answer :

- In vitro binding assays (e.g., radioligand displacement for GPCRs).

- Molecular docking (AutoDock, Schrödinger) to predict binding poses, guided by crystallographic data from related receptors .

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Q. How can researchers design stability studies to evaluate the compound's degradation under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic conditions.

- LC-MS/MS analysis to identify degradation products (e.g., de-esterification or hydroxyl group oxidation).

- Accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。